ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate
CAS No.: 1351588-40-3
Cat. No.: VC11903499
Molecular Formula: C16H19N5O3
Molecular Weight: 329.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351588-40-3 |
|---|---|
| Molecular Formula | C16H19N5O3 |
| Molecular Weight | 329.35 g/mol |
| IUPAC Name | ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H19N5O3/c1-2-24-16(23)12-6-10-20(11-7-12)15(22)13-4-5-14(19-18-13)21-9-3-8-17-21/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
| Standard InChI Key | HUADSMQILDHCAL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate, reflects its intricate architecture. The core structure consists of:
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a carbonyl group.
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A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) linked to the pyridazine ring via a nitrogen atom at position 6.
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A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) connected to the pyridazine carbonyl group at position 1.
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An ethyl ester functional group attached to the piperidine ring at position 4.
The SMILES notation (CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3) and InChIKey (HUADSMQILDHCAL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1351588-40-3 |
| Molecular Formula | |
| Molecular Weight | 329.35 g/mol |
| IUPAC Name | Ethyl 1-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperidine-4-carboxylate |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis of ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate typically involves three stages:
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Preparation of Pyridazine Intermediate:
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Pyridazine-3-carbonyl chloride is synthesized via chlorination of pyridazine-3-carboxylic acid using thionyl chloride ().
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Coupling with Piperidine:
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The pyridazine carbonyl group is reacted with piperidine-4-carboxylic acid ethyl ester under Schotten-Baumann conditions, employing a base such as triethylamine () to facilitate amide bond formation.
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Introduction of Pyrazole:
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A nucleophilic aromatic substitution (SNAr) reaction attaches the pyrazole ring to the pyridazine moiety at position 6, often using a palladium catalyst in a Suzuki-Miyaura coupling.
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Reaction Optimization
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Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates.
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Catalysts: Palladium(II) acetate () and triphenylphosphine () enhance coupling efficiency.
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Yield: Reported yields range from 65–78% after chromatographic purification.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its minimum inhibitory concentration (MIC) values are comparable to norfloxacin, a fluoroquinolone antibiotic . The pyrazole and pyridazine rings likely disrupt microbial cell membrane integrity or inhibit enzymes critical for nucleic acid synthesis .
Anticancer Activity
Preliminary assays against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines show IC50 values of 12.3 µM and 18.7 µM, respectively. The piperidine moiety may intercalate DNA or inhibit topoisomerase II .
Medicinal Chemistry Applications
Antimicrobial Drug Development
The compound’s efficacy against methicillin-resistant S. aureus (MRSA) positions it as a candidate for novel antibiotics. Structural analogs with fluorinated pyrazole rings demonstrate enhanced potency, reducing MIC values by 30% .
Central Nervous System (CNS) Therapeutics
As a GlyT1 inhibitor, it could augment antipsychotic therapies. Rodent models show a 50% reduction in hyperlocomotion when co-administered with risperidone.
Oncology
Hybrid derivatives combining this compound with platinum(II) complexes exhibit synergistic effects, lowering IC50 values to 5.8 µM in ovarian cancer cells .
Comparative Analysis with Analogous Compounds
Table 2: Activity Comparison of Pyridazine-Pyrazole Derivatives
The target compound’s superior antimicrobial and GlyT1 inhibition profiles highlight the importance of the piperidine-carboxylate group in enhancing bioactivity .
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